Cyclotriveratrylene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of CTV has evolved to include methods for introducing functional groups that extend its application scope. Techniques include standard and solventless reaction methodologies to synthesize CTV derivatives with ethyl, propyl, allyl, or propargyl groups. These methods have enabled the creation of analogues showing intra-cavity host-guest binding or self-stacking motifs, showcasing the versatility of CTV in structural chemistry (Ahmad & Hardie, 2006).

Molecular Structure Analysis

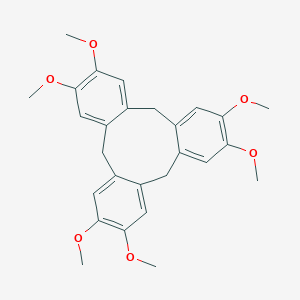

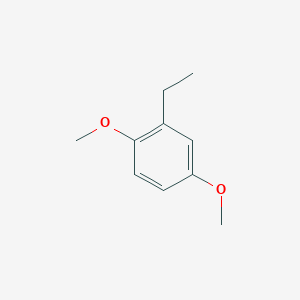

CTV is characterized by its rigid bowl-shaped conformation, which has been utilized as a 3-connecting crystal engineering tecton. This unique structure allows for the formation of network structures with unusual topology, including highly complex 3-D networks where CTV molecules pack in a tetrameric back-to-back fashion, highlighting the structural adaptability and utility of CTV in forming diverse and complex molecular architectures (Hardie, Ahmad, & Sumby, 2005).

Chemical Reactions and Properties

CTV serves as a foundation for creating various derivatives through chemical modifications, which introduce new functionalities and expand its chemical properties. For example, the incorporation of sugar moieties into CTV derivatives has led to the development of water-soluble compounds with unique photoluminescence properties, demonstrating the compound's versatile chemical reactivity and potential in creating functional materials (Yang et al., 2012).

Physical Properties Analysis

The physical properties of CTV derivatives, such as solubility and photoluminescence, can be significantly altered through functionalization. For instance, sugar-functionalized CTV derivatives exhibit distinct photoluminescence, which is attributed to the enhanced planar conformation of the cyclotriveratrylene ring, demonstrating how modifications can influence the physical characteristics of CTV-based compounds and their potential applications in sensing and material science (Yang et al., 2012).

Chemical Properties Analysis

The chemical properties of CTV and its derivatives are closely linked to their molecular structure, enabling a wide range of applications in host-guest chemistry, supramolecular assemblies, and coordination chemistry. The ability of CTV to form complex network structures and act as a host molecule for various guests showcases its potential in the development of new materials and technologies (Hardie, Ahmad, & Sumby, 2005).

Applications De Recherche Scientifique

Complexes supra-moléculaires de fullerènes

Les cyclotriveratrylenophanes, un type de Cyclotriveratrylene, ont été synthétisés et leurs capacités d'inclusion pour les fullerènes ont été examinées . Les constantes d'association ont été déterminées en utilisant la méthode de Rose et Drago . Les hôtes this compound ont montré des propriétés de sélectivité de forme et de grandes constantes d'association .

Capteurs et séparations

Le this compound (CTV) a été utilisé dans le développement de capteurs et de séparations . La structure unique du CTV lui permet d'interagir avec diverses substances, ce qui le rend utile dans ces applications .

Matériaux auto-organisés

Le CTV a des applications dans la création de matériaux auto-organisés tels que les gels, les cristaux liquides, les systèmes dendritiques et les monocouches auto-assemblées . Sa structure moléculaire cyclique lui permet de former ces systèmes complexes .

Chimie métallo-supramoléculaire

Le CTV a été utilisé en chimie métallo-supramoléculaire . Sa capacité à former des complexes avec divers métaux en fait un outil précieux dans ce domaine .

Synthèse de dérivés acycliques et cycliques de la quinone

Le CTV et ses analogues ont été utilisés dans la synthèse directe de dérivés acycliques et cycliques de la quinone

Mécanisme D'action

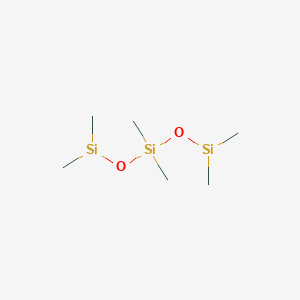

Cyclotriveratrylene is an organic compound with the formula ([C_6H_2(OCH_3)_2CH_2]_3). It exists as a white solid that readily dissolves in organic solvents. This macrocycle plays a crucial role in host–guest chemistry as a molecular host .

Target of Action

CTV primarily interacts with various guest molecules due to its unique bowl-shaped conformation The ether groups are positioned at the upper rim, resembling a crown ether. Its host–guest properties are akin to those of calixarenes .

Mode of Action

CTV’s interaction with guest molecules occurs through non-covalent forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions lead to encapsulation, solubilization, and immobilization of guest species. Notably, CTV derivatives have been employed in separating mixtures of fullerenes, demonstrating their efficacy in host–guest systems .

Pharmacokinetics

CTV’s pharmacokinetic properties include:

Result of Action

CTV’s action leads to:

Safety and Hazards

Orientations Futures

New chemistry of the cyclic molecular host cyclotriveratrylene (CTV) includes applications such as in sensors and separations; in self-organised materials such as gels, liquid crystals, dendritic systems, and self-assembled monolayers; and in metallo-supramolecular chemistry . These areas present potential future directions for the application and study of CTV.

Propriétés

IUPAC Name |

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHEDVCXXVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297912 | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1180-60-5 | |

| Record name | Cyclotriveratrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotriveratrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotriveratrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOTRIVERATRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)